4-(2,4-Dinitrophenoxy)benzaldehyde
Overview
Description
4-(2,4-Dinitrophenoxy)benzaldehyde is a chemical compound with the CAS Number: 794-65-0. Its molecular weight is 288.22 . The IUPAC name for this compound is 4-(2,4-dinitrophenoxy)benzaldehyde .
Synthesis Analysis
The synthesis of 4-(2,4-Dinitrophenoxy)benzaldehyde involves the use of 4–Hydroxybenzaldehyde, anhydrous potassium carbonate, 2,4-dinitrofluorobenzene, and anhydrous dichloromethane . These ingredients are added to a 50 ml round flask and stirred at room temperature for 2–3 hours . After the reaction is complete, the reaction mixture is concentrated under reduced pressure, and the residue is purified with ethyl acetate – petroleum ether (1:2, v / v) as eluent by silica gel chromatography column to obtain a light yellow solid .Molecular Structure Analysis
The molecular structure of 4-(2,4-Dinitrophenoxy)benzaldehyde consists of two benzene rings . The bond lengths and angles are in the expected ranges . The aldehyde group and the connected benzene ring are coplanar .Scientific Research Applications
Application Summary
“4-(2,4-Dinitrophenoxy)benzaldehyde” has been used in the synthesis and study of new crystal structures .
Methods of Application
The compound was synthesized using 4–Hydroxybenzaldehyde (122 mg, 10 mmol), anhydrous potassium carbonate (276 mg, 2 mmol), 2,4-dinitrofluorobenzene (186 mg, 10 mmol) and anhydrous dichloromethane (15 mL). These were added to a 50 ml round flask and the mixture was stirred at room temperature for 2–3 hours. After the reaction was complete, the reaction mixture was concentrated under reduced pressure, and the residue was purified with ethyl acetate – petroleum ether (1:2, v / v) as eluent by silica gel chromatography column to obtain a light yellow solid (195 mg, yield 68%) .
Results or Outcomes
The results showed that the inhibition rate of the title compound against TrxR was 75.3 (2.7) at 100 µM. Reports of the crystal structure are helpful to understand the mechanism of these 2,4-dinitrobenzene compounds and to develop more active 2,4-dinitrobenzene TrxR inhibitors .
Safety And Hazards
The safety data sheet for 4-(2,4-Dinitrophenoxy)benzaldehyde indicates that it is a combustible liquid . It causes skin irritation, serious eye irritation, and may be harmful if inhaled . It may cause respiratory irritation and may damage fertility or the unborn child . It is also toxic to aquatic life with long-lasting effects .
properties
IUPAC Name |
4-(2,4-dinitrophenoxy)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O6/c16-8-9-1-4-11(5-2-9)21-13-6-3-10(14(17)18)7-12(13)15(19)20/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTMBFKLHOZCDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10310869 | |
Record name | 4-(2,4-dinitrophenoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10310869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dinitrophenoxy)benzaldehyde | |
CAS RN |
794-65-0 | |
Record name | NSC233873 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233873 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(2,4-dinitrophenoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10310869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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